molecular formula C5H9NO3 B12707339 4-Amino-5-oxopentanoic acid, (4R)- CAS No. 138307-03-6

4-Amino-5-oxopentanoic acid, (4R)-

Cat. No.: B12707339
CAS No.: 138307-03-6
M. Wt: 131.13 g/mol
InChI Key: MPUUQNGXJSEWTF-SCSAIBSYSA-N
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Description

4-Amino-5-oxopentanoic acid, (4R)-, also known as (4R)-4-Amino-5-oxopentanoic acid, is a 5-oxo monocarboxylic acid. This compound is characterized by the presence of an amino group at the 4th position and a keto group at the 5th position of the pentanoic acid chain. It is a stereoisomer with the (4R) configuration, which means the amino group is positioned on the right side in the molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-oxopentanoic acid, (4R)-, can be achieved through several methods. One common synthetic route involves the esterification and bromination of levulinic acid to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the desired product with an overall yield of 44% .

Industrial Production Methods: Industrial production methods for 4-Amino-5-oxopentanoic acid, (4R)-, typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-oxopentanoic acid, (4R)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-amino-5-oxo derivatives.

    Reduction: Formation of 4-amino-5-hydroxy derivatives.

    Substitution: Formation of various substituted amino acids depending on the reagents used.

Scientific Research Applications

4-Amino-5-oxopentanoic acid, (4R)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-oxopentanoic acid, (4R)-, involves its participation in various biochemical pathways. It acts as a precursor in the synthesis of heme, an essential component of hemoglobin. The compound is converted to aminolevulinic acid, which then undergoes a series of enzymatic reactions to form heme. This process is crucial for oxygen transport and cellular respiration .

Comparison with Similar Compounds

4-Amino-5-oxopentanoic acid, (4R)-, can be compared with other similar compounds such as:

    5-Aminolevulinic acid: A key intermediate in heme biosynthesis.

    4-Amino-5-hydroxyvaleric acid: A reduced form with a hydroxyl group instead of a keto group.

    4-Amino-5-oxovaleric acid: A structural isomer with a different configuration.

The uniqueness of 4-Amino-5-oxopentanoic acid, (4R)-, lies in its specific stereochemistry and its role as a precursor in heme synthesis, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

138307-03-6

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(4R)-4-amino-5-oxopentanoic acid

InChI

InChI=1S/C5H9NO3/c6-4(3-7)1-2-5(8)9/h3-4H,1-2,6H2,(H,8,9)/t4-/m1/s1

InChI Key

MPUUQNGXJSEWTF-SCSAIBSYSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](C=O)N

Canonical SMILES

C(CC(=O)O)C(C=O)N

Origin of Product

United States

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